(R)-tert-Butyl (1-(4-fluorobenzyl)pyrrolidin-3-yl)carbamate
Overview
Description
(R)-tert-Butyl (1-(4-fluorobenzyl)pyrrolidin-3-yl)carbamate: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a fluoro-benzyl group and a tert-butyl ester functional group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of (R)-tert-Butyl (1-(4-fluorobenzyl)pyrrolidin-3-yl)carbamate typically involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoro-benzyl Group: The fluoro-benzyl group is introduced via a nucleophilic substitution reaction, where a suitable fluoro-benzyl halide reacts with the pyrrolidine ring.
Esterification: The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
(R)-tert-Butyl (1-(4-fluorobenzyl)pyrrolidin-3-yl)carbamate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The fluoro-benzyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
(R)-tert-Butyl (1-(4-fluorobenzyl)pyrrolidin-3-yl)carbamate: has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of (R)-tert-Butyl (1-(4-fluorobenzyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can vary depending on the biological context and the specific targets of the compound.
Comparison with Similar Compounds
(R)-tert-Butyl (1-(4-fluorobenzyl)pyrrolidin-3-yl)carbamate: can be compared with similar compounds such as:
4,4’-Difluorobenzophenone: This compound also contains a fluoro-benzyl group but differs in its overall structure and applications.
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluoro-benzyl group, but with distinct pharmacological properties.
The uniqueness of This compound
Properties
Molecular Formula |
C16H23FN2O2 |
---|---|
Molecular Weight |
294.36 g/mol |
IUPAC Name |
tert-butyl N-[1-[(4-fluorophenyl)methyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)18-14-8-9-19(11-14)10-12-4-6-13(17)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,18,20) |
InChI Key |
VUCZZAHQRXHDSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Synthesis routes and methods I
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